molecular formula C7H8BrClN2 B13653743 5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine

5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B13653743
M. Wt: 235.51 g/mol
InChI Key: BTFNCANFLQBOHG-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrClN2. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring, along with two amine groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of N1-methylbenzene-1,2-diamine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) chloride for halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amine groups into nitro groups.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N1-methylbenzene-1,2-diamine
  • 6-Chloro-N1-methylbenzene-1,2-diamine
  • 4-Bromo-2-chloroaniline

Uniqueness

5-Bromo-6-chloro-N1-methylbenzene-1,2-diamine is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom.

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

4-bromo-3-chloro-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H8BrClN2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,11H,10H2,1H3

InChI Key

BTFNCANFLQBOHG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1Cl)Br)N

Origin of Product

United States

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